3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine CAS number and properties
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine CAS number and properties
CAS Number: 126417-82-1
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, potential biological activities, and safety information for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification and Properties
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is a substituted pyrazole derivative. The pyrazole core is a well-known scaffold in medicinal chemistry, with numerous compounds containing this heterocycle exhibiting a wide range of biological activities.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 126417-82-1[1] |
| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazol-5-amine[1] |
| Molecular Formula | C₁₀H₁₀ClN₃[1] |
| Synonyms | 5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole, 5-(4-chlorophenyl)-2-methyl-2H-pyrazol-3-ylamine |
Table 2: Physicochemical Properties
Note: The following data are computed properties from publicly available databases, as experimental data is limited.
| Property | Value | Source |
| Molecular Weight | 207.66 g/mol | PubChem[1] |
| Monoisotopic Mass | 207.0563250 Da | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Polar Surface Area | 43.8 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Experimental Protocol
Proposed Experimental Protocol:
Reaction Scheme:
(4-Chlorophenyl)(oxo)acetonitrile + Methylhydrazine → 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine
Materials:
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3-(4-Chlorophenyl)-3-oxopropanenitrile (1 equivalent)
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Methylhydrazine (1.1 equivalents)
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Ethanol (as solvent)
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Glacial Acetic Acid (catalytic amount)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate (for extraction)
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Hexane (for recrystallization)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-Chlorophenyl)-3-oxopropanenitrile in ethanol.
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Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Subsequently, add methylhydrazine dropwise to the stirred solution at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.
Caption: General synthesis workflow for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.
Biological Activity and Mechanism of Action
Specific biological activity and mechanism of action for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine have not been detailed in the available scientific literature. However, the pyrazole scaffold is a prominent feature in many biologically active compounds. Structurally related molecules have demonstrated a wide array of pharmacological properties, suggesting potential areas for investigation for this compound.
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Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties. For instance, some substituted pyrazoles have shown significant anti-inflammatory effects in preclinical models, comparable to standard drugs like diclofenac sodium.
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Anticancer Activity: The pyrazole nucleus is a core component of several anticancer agents. Derivatives have been shown to induce apoptosis and exhibit cytotoxic effects in various cancer cell lines, including colorectal carcinoma.
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Antimicrobial and Antifungal Activity: Various pyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.
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Kinase Inhibition: Substituted pyrazoles are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, some pyrazole-containing compounds are potent inhibitors of VEGFR-2 and CHK1.
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Anticonvulsant Activity: Certain pyrazole derivatives have been investigated for their potential as anticonvulsant agents, showing protective effects in seizure models.
Given the diverse bioactivities of the pyrazole class, 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine represents a molecule of interest for further pharmacological screening.
Safety and Handling
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
This compound should be handled in a well-ventilated area, preferably in a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is a chemical compound with potential for further investigation, particularly in the realm of medicinal chemistry. While specific experimental data on its properties and biological activity are currently limited, its structural similarity to other biologically active pyrazoles suggests that it could be a valuable starting point for the development of new therapeutic agents. The proposed synthetic route offers a practical approach for its preparation, enabling further research into its pharmacological profile. As with any chemical substance, appropriate safety precautions should be taken during handling and storage.
